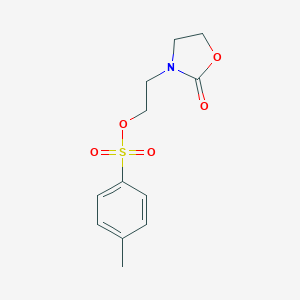
2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
描述
The study of sulfonate and sulfonamide derivatives, including those related to oxazolidinones, is significant due to their diverse chemical and biological activities. These compounds are of interest in synthetic organic chemistry and medicinal chemistry for their potential as antimitotic agents, among other applications.
Synthesis Analysis
Sulfonate and sulfonamide derivatives, such as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and their bioisosteric equivalents, are synthesized through various chemical reactions, including cyclization and addition reactions. For instance, N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide was synthesized with an 84% yield using ethanolic potassium hydroxide and characterized by spectroscopic methods (Purushotham & Poojary, 2018).
Molecular Structure Analysis
The molecular structure of sulfonate derivatives is often elucidated using various spectroscopic techniques, including mass spectrometry, FT-IR, and NMR spectroscopy. These studies provide insights into the compound's molecular geometry, tautomerism, and the electronic environment of the atoms (Li et al., 2014).
Chemical Reactions and Properties
Sulfonate derivatives engage in a variety of chemical reactions, including inhibitory actions on corrosion, indicating their potential in materials science. For example, 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate shows excellent inhibiting properties for aluminum corrosion in sulfuric acid (Ehsani et al., 2015).
Physical Properties Analysis
The crystal structure and physical properties of sulfonate and sulfonamide derivatives can be studied using X-ray crystallography, revealing details about the compound's solid-state conformation and intermolecular interactions. For instance, the structure of 2-ammonio-5-chloro-4-methylbenzenesulfonate was determined, highlighting the zwitterionic tautomer and hydrogen-bonded ladders in its crystalline form (Bekö et al., 2012).
Chemical Properties Analysis
The chemical properties of sulfonate derivatives, such as their reactivity, stability, and potential as inhibitors or catalysts, are critical for their application in chemical syntheses and industrial processes. The electrochemical investigation of sulfonate derivatives for corrosion inhibition is an example of their practical applications (Ehsani et al., 2016).
科研应用
Synthetic Chemistry and Material Science
"2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate" is related to the oxazolidinone class, which includes compounds with significant synthetic utility. Oxazolidinones, such as the one , are valuable in the development of novel synthetic methodologies and materials due to their unique chemical properties. For example, oxazolidinones are used as intermediates in the synthesis of various heterocyclic compounds, demonstrating their importance in synthetic organic chemistry and material science. Studies on oxazolidinones highlight their potential in creating new materials with desirable properties, such as enhanced stability and improved performance in specific applications (Tsuda, Stafford, & Hussey, 2017).
Pharmacological Research
In pharmacological research, compounds related to "2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate" are explored for their therapeutic potential. Oxazolidinones are investigated for their antimicrobial activity, particularly against resistant strains of bacteria, showcasing their importance in the development of new antibiotics. The unique mechanism of action of oxazolidinones, which involves the inhibition of protein synthesis in bacteria, positions them as candidates for treating infections caused by drug-resistant pathogens (Diekema & Jones, 2000).
Environmental Science
The environmental impact of chemicals related to "2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate" is also a subject of research. Studies on the occurrence, fate, and behavior of similar compounds in aquatic environments shed light on their persistence and potential ecotoxicological effects. This research informs the development of guidelines for the safe use and disposal of these chemicals, aiming to mitigate their impact on the environment (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety And Hazards
性质
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-10-2-4-11(5-3-10)19(15,16)18-9-7-13-6-8-17-12(13)14/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVHXYDAYZDUML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578064 | |
| Record name | 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate | |
CAS RN |
159974-55-7 | |
| Record name | 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


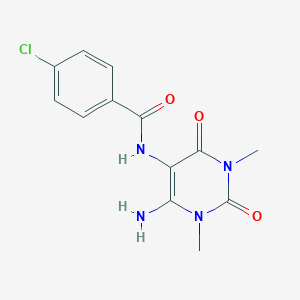
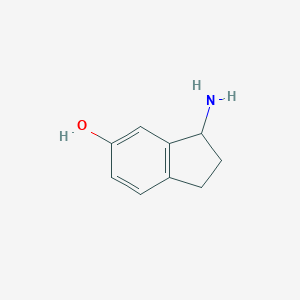
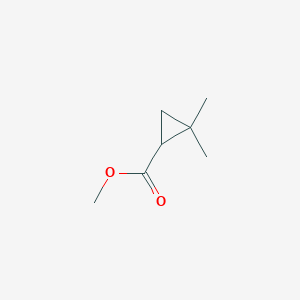
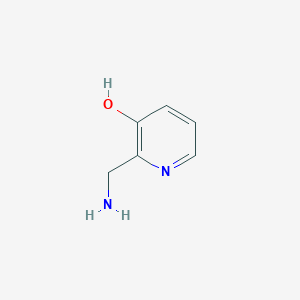


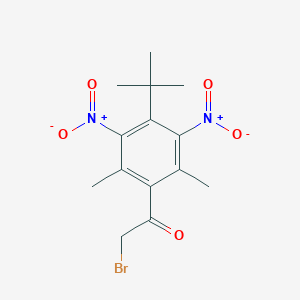

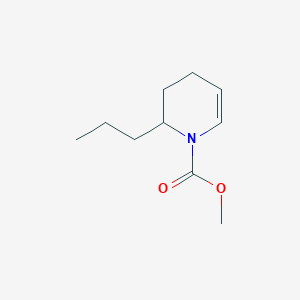
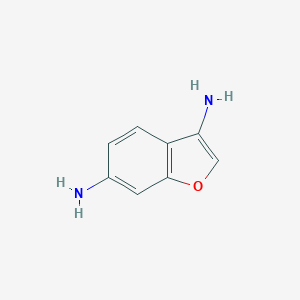



![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)